molecular formula C15H20ClN3OS B13644064 4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride

4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride

Cat. No.: B13644064
M. Wt: 325.9 g/mol
InChI Key: LOUZDIMNTGBWQQ-UHFFFAOYSA-N
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Description

4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like chloroform and catalysts such as triethylamine . The final product is usually purified through chromatography techniques using petroleum ether-ethyl acetate as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification processes.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Chloroform, ethanol, and dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.

Scientific Research Applications

4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole moiety is known to interact with biological macromolecules, potentially inhibiting their function and leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-5-phenyl-1,3,4-oxadiazole
  • 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
  • 3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole

Uniqueness

4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its specific combination of the oxadiazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H20ClN3OS

Molecular Weight

325.9 g/mol

IUPAC Name

2-phenyl-5-(2-piperidin-4-ylethylsulfanyl)-1,3,4-oxadiazole;hydrochloride

InChI

InChI=1S/C15H19N3OS.ClH/c1-2-4-13(5-3-1)14-17-18-15(19-14)20-11-8-12-6-9-16-10-7-12;/h1-5,12,16H,6-11H2;1H

InChI Key

LOUZDIMNTGBWQQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCSC2=NN=C(O2)C3=CC=CC=C3.Cl

Origin of Product

United States

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